molecular formula C11H12ClNO3 B1417842 2-Chloro-4-(morpholine-4-carbonyl)phenol CAS No. 912544-46-8

2-Chloro-4-(morpholine-4-carbonyl)phenol

Cat. No.: B1417842
CAS No.: 912544-46-8
M. Wt: 241.67 g/mol
InChI Key: GKHBIPJJYHKVCQ-UHFFFAOYSA-N
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Description

2-Chloro-4-(morpholine-4-carbonyl)phenol is an organic compound that features a phenol group substituted with a chlorine atom and a morpholine-4-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(morpholine-4-carbonyl)phenol typically involves the reaction of 2-chloro-4-hydroxybenzoyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to slightly elevated temperatures.
  • Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(morpholine-4-carbonyl)phenol can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The phenol group can be oxidized to a quinone or reduced to a hydroquinone.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine-substituted phenol, while oxidation can produce a quinone derivative.

Scientific Research Applications

2-Chloro-4-(morpholine-4-carbonyl)phenol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties, such as antimicrobial activity.

    Biological Studies: It can be used to study enzyme interactions and inhibition due to its phenolic structure.

    Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(morpholine-4-carbonyl)phenol depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The phenol group can form hydrogen bonds, while the morpholine moiety can enhance solubility and bioavailability. The chlorine atom may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-hydroxybenzoyl chloride: A precursor in the synthesis of 2-Chloro-4-(morpholine-4-carbonyl)phenol.

    4-(Morpholine-4-carbonyl)phenol: Lacks the chlorine atom but has similar structural features.

    2-Chloro-4-(morpholine-4-carbonyl)aniline: Similar structure but with an aniline group instead of a phenol.

Uniqueness

This compound is unique due to the combination of its phenol, chlorine, and morpholine-4-carbonyl groups. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The presence of the chlorine atom can enhance the compound’s reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(3-chloro-4-hydroxyphenyl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c12-9-7-8(1-2-10(9)14)11(15)13-3-5-16-6-4-13/h1-2,7,14H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHBIPJJYHKVCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=C(C=C2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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